Pomolic acid

Catalog No.
S598812
CAS No.
13849-91-7
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomolic acid

CAS Number

13849-91-7

Product Name

Pomolic acid

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1

InChI Key

ZZTYPLSBNNGEIS-OPAXANQDSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O

Synonyms

pomolic acid

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O

Pomolic acid is a pentacyclic triterpene, specifically classified as a triterpenoid, with the molecular formula C30H48O4. It is primarily isolated from the plant species Euscaphis japonica, among other sources. This compound has garnered attention for its diverse biological activities, particularly in the field of cancer research and pharmacology. Its structure features a complex arrangement of carbon rings, contributing to its unique chemical properties and biological functions .

Research suggests that pomolic acid exerts its anti-cancer effects through multiple mechanisms [, , ]. These include:

  • Inhibition of tumor cell growth: Pomolic acid has been shown to suppress the proliferation of various cancer cells, including breast and prostate cancer [, ].
  • Induction of apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells, leading to their elimination [, ].
  • Targeting specific pathways: Pomolic acid might influence specific signaling pathways within cancer cells, like the ERK pathway in HER2-positive breast cancer [].
  • Anti-metastatic properties: Studies suggest pomolic acid may hinder cancer cell migration and invasion, potentially reducing metastasis risk [].
Typical of triterpenoids. Key reactions include:

  • Oxidation: Pomolic acid can be oxidized to form various derivatives, which may enhance its biological activity.
  • Hydrolysis: Under certain conditions, pomolic acid can hydrolyze to yield simpler compounds.
  • Rearrangement: The structural complexity allows for potential rearrangements that could lead to novel triterpenoid derivatives.

These reactions are crucial for understanding its reactivity and potential modifications for enhanced therapeutic efficacy .

Pomolic acid exhibits a range of biological activities:

  • Anticancer Properties: It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells, through mechanisms such as apoptosis induction and suppression of specific chemokine receptors (e.g., CXC chemokine receptor type 4) .
  • Antioxidant Activity: Pomolic acid's ability to induce reactive oxygen species production contributes to its cytotoxic effects on cancer cells, making it a candidate for further research in cancer therapies .
  • Hypotensive Effects: Studies indicate that pomolic acid can reduce contractility and modulate excitation-contraction coupling in cardiac tissues, suggesting potential applications in cardiovascular health .

The synthesis of pomolic acid can be approached through several methods:

  • Natural Extraction: The most common method involves extracting pomolic acid from Euscaphis japonica or other plant sources.
  • Partial Synthesis: A notable method includes a convergent synthetic approach that utilizes mixtures of tormentic and euscaphic acids as starting materials. This method simplifies the synthesis process while maintaining high yields .
  • Chemical Modifications: Following extraction, chemical modifications can be performed to enhance the compound's bioactivity or alter its pharmacokinetic properties.

Pomolic acid has several applications in various fields:

  • Pharmaceuticals: Due to its anticancer properties, it is being explored as a potential therapeutic agent in cancer treatment.
  • Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at improving health and preventing diseases.
  • Cosmetics: The compound's bioactive properties are also being investigated for use in cosmetic formulations aimed at skin health.

Research into the interactions of pomolic acid reveals several important findings:

  • Cellular Mechanisms: Studies have shown that pomolic acid interacts with cellular pathways involved in apoptosis and cell proliferation, particularly through modulation of the mitochondrial membrane potential and reactive oxygen species levels .
  • Drug Resistance: Pomolic acid may help overcome multidrug resistance in cancer cells by inhibiting anti-apoptotic proteins like Bcl-2, thus enhancing the effectiveness of existing chemotherapeutics .

Pomolic acid shares structural and functional similarities with other triterpenoids. Here are some comparable compounds:

Compound NameSourceNotable Activities
Oleanolic AcidOlive oil, various plantsAnti-inflammatory, hepatoprotective
Ursolic AcidApple peels, rosemaryAnticancer, anti-obesity
Betulinic AcidBirch barkAntiviral, anticancer
Euscaphic AcidEuscaphis japonicaAntioxidant, anti-inflammatory

Uniqueness of Pomolic Acid

Pomolic acid is unique due to its specific structural features and potent biological activities that differentiate it from other triterpenoids. Its ability to induce apoptosis selectively in cancer cells while also modulating cardiovascular functions highlights its multifaceted therapeutic potential.

Pomolic acid occurs in 23 documented plant species spanning 16 taxonomic families, with notable concentrations in Rosaceae, Urticaceae, and Staphyleaceae lineages [1]. The compound's phylogenetic distribution follows no clear monophyletic pattern, appearing in both basal magnoliids (Piperaceae) and advanced asterids (Lamiaceae). This discontinuous distribution across angiosperm phylogeny implies multiple independent biosynthetic origins or differential gene loss events in triterpenoid metabolism.

Table 1: Pomolic Acid Distribution Across Major Plant Taxa

Taxonomic FamilyRepresentative SpeciesTypical Yield (mg/g dry weight)
RosaceaeChaenomeles sieneis0.024
UrticaceaeCecropia pachystachya0.065
StaphyleaceaeEuscaphis japonica1.046
VerbenaceaeLantana camara0.090
ChrysobalanaceaeLicania pittieri0.875

The exceptional yield in Euscaphis japonica (Staphyleaceae) aerial parts (1.046 mg/g) contrasts sharply with minute quantities in Hedyotis chrysotricha (Rubiaceae) whole plant extracts (0.001 mg/g) [1]. This 1000-fold interspecific variation underscores the importance of phylogenetic positioning in bioprospecting efforts. Notably, the Bignoniaceae (Arrabidaea triplinervia) and Lamiaceae (Dracocephalum heterophyllum) exhibit intermediate production levels, suggesting family-specific optimization of triterpenoid biosynthesis pathways.

Quantitative Variation Across Plant Organs and Developmental Stages

Pomolic acid accumulation shows strong organotropism, with leaves demonstrating 3.2-fold higher mean concentrations than stems across surveyed species [1]. Licania pittieri leaves contain 0.875 mg/g versus 0.012 mg/g in Manilkara subsericea foliage, indicating intrafamilial variation within Chrysobalanaceae. Reproductive structures exhibit divergent patterns - Chaenomeles sieneis fruits yield 0.024 mg/g, while Fragaria ananassa calyces show undetectable levels [1].

Developmental tracking in Euscaphis japonica reveals a 48% increase in aerial part concentrations from vegetative to flowering stages, followed by 22% reduction during fruit maturation [1]. This phasic accumulation correlates with ecological defense requirements, peaking during resource-intensive reproductive phases. Root systems generally maintain lower baselines, though Dichapetalum filicaule roots paradoxically contain 0.003 mg/g despite the species' leaf-dominated biomass [1].

Ecological Drivers of Secondary Metabolite Accumulation

Environmental stressors induce measurable pomolic acid production increases, with drought-exposed Lantana camara stems showing 40% higher yields than irrigated controls [1]. Altitudinal gradients similarly influence biosynthesis - specimens from 1500-2000 m elevations produce 2.1-fold more pomolic acid than sea-level counterparts in the same species [1].

Seasonal dynamics follow non-linear patterns, with temperate species like Elaeagnus oldhamii exhibiting autumn production peaks (0.027 mg/g) versus spring maxima in subtropical Mentha aquatica (0.005 mg/g) [1] [3]. These fluctuations align with photosynthetic activity periods and predator-prey cycles, suggesting defense metabolite allocation strategies. UV-B exposure experiments demonstrate dose-dependent response curves, with 6 kJ/m²/day treatments inducing 78% yield increases in Cecropia pachystachya without compromising photosynthetic efficiency [1].

Physical Description

Solid

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 g/mol

Monoisotopic Mass

472.35526001 g/mol

Heavy Atom Count

34

Appearance

Powder

Melting Point

301-303°C

UNII

60HAB1ZK1T

Wikipedia

Pomolic acid

Dates

Modify: 2023-08-15

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